molecular formula C13H19N3O3S B6171388 3-amino-1-methyl-1H-imidazol-3-ium 2,4,6-trimethylbenzene-1-sulfonate CAS No. 54558-28-0

3-amino-1-methyl-1H-imidazol-3-ium 2,4,6-trimethylbenzene-1-sulfonate

Cat. No.: B6171388
CAS No.: 54558-28-0
M. Wt: 297.38 g/mol
InChI Key: YMNRHROAQGMGNS-UHFFFAOYSA-M
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Description

3-amino-1-methyl-1H-imidazol-3-ium 2,4,6-trimethylbenzene-1-sulfonate: is a chemical compound with the CAS number 54558-28-0

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a multi-step reaction process starting from imidazole or its derivatives. The sulfonation step is typically achieved by reacting the intermediate with trimethylbenzene sulfonic acid under controlled conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The imidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents are tin (Sn) and hydrogen (H₂) in the presence of a catalyst.

  • Substitution: : Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄).

Major Products Formed

  • Oxidation: : Formation of nitro derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of various substituted imidazole derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : Employed in the study of enzyme inhibitors and as a potential therapeutic agent.

  • Medicine: : Investigated for its antimicrobial properties and potential use in drug development.

  • Industry: : Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The specific molecular targets and pathways would depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

This compound is unique in its structure and properties compared to other imidazole derivatives. Similar compounds include:

  • Imidazole: : The parent compound with a simpler structure.

  • 1-Methylimidazole: : A close relative with a single methyl group.

  • 2,4,6-Trimethylbenzene sulfonic acid: : A component used in its synthesis.

Properties

CAS No.

54558-28-0

Molecular Formula

C13H19N3O3S

Molecular Weight

297.38 g/mol

IUPAC Name

3-methylimidazol-3-ium-1-amine;2,4,6-trimethylbenzenesulfonate

InChI

InChI=1S/C9H12O3S.C4H8N3/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;1-6-2-3-7(5)4-6/h4-5H,1-3H3,(H,10,11,12);2-4H,5H2,1H3/q;+1/p-1

InChI Key

YMNRHROAQGMGNS-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.C[N+]1=CN(C=C1)N

Purity

95

Origin of Product

United States

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